molecular formula C10H10O4 B104960 Kakuol CAS No. 18607-90-4

Kakuol

Cat. No.: B104960
CAS No.: 18607-90-4
M. Wt: 194.18 g/mol
InChI Key: SLLMHZXMVHNZOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kakuol can be synthesized through various chemical routes. One common method involves the extraction of the compound from the plant Asarum sieboldii. The extraction process typically includes drying the plant material, followed by solvent extraction using organic solvents such as ethanol or methanol . The extract is then subjected to chromatographic techniques to isolate and purify this compound.

Industrial Production Methods

In an industrial setting, this compound is produced through large-scale extraction processes. The plant material is harvested and processed in bulk, and the extraction is carried out using industrial-grade solvents. The crude extract is then purified using advanced chromatographic methods to obtain this compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Kakuol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Kakuol has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.

    Biology: Studied for its antifungal and antibacterial properties.

    Medicine: Investigated for potential therapeutic applications, including antifungal treatments.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • Coniferaldehyde
  • Methyl 4-hydroxycinnamate
  • 5,7-dihydroxychromone
  • Rutaecarpine
  • Pinoresinol

Uniqueness

Kakuol is unique due to its potent antifungal activity and its ability to inhibit a broad spectrum of plant pathogenic fungi. Its derivatives also exhibit enhanced biological activities, making it a valuable compound for developing new antifungal agents .

Properties

IUPAC Name

1-(6-hydroxy-1,3-benzodioxol-5-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-7(11)6-3-9-10(4-8(6)12)14-5-13-9/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLMHZXMVHNZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171850
Record name Kakoul
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18607-90-4
Record name Kakuol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18607-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kakoul
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018607904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kakoul
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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